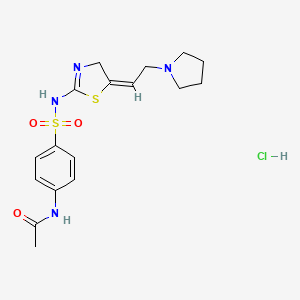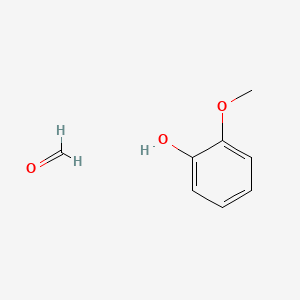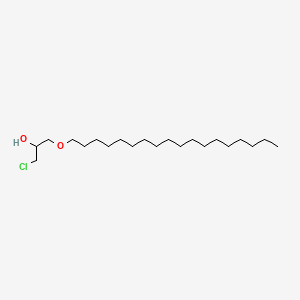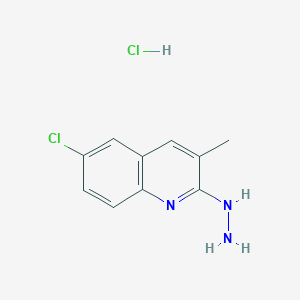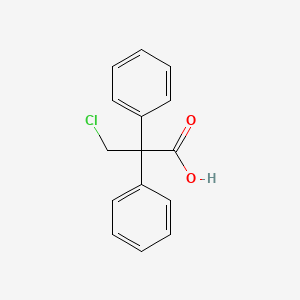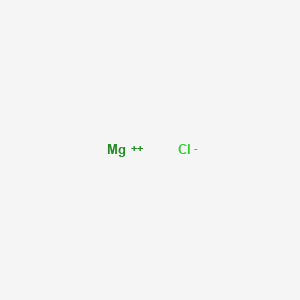
1-(p-tert-Butylbenzyl)-4-(3-(p-chlorophenyl)-3-phenylpropionyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a tert-butylphenyl group, a chlorophenyl group, and a phenylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one typically involves multiple steps. One common approach is to start with the preparation of the piperazine ring, followed by the introduction of the tert-butylphenyl, chlorophenyl, and phenylpropanone groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but lacks the tert-butylphenyl group.
1-[4-(4-tert-Butylphenyl)piperazin-1-yl]-3-phenylpropan-1-one: Similar structure but lacks the chlorophenyl group.
1-[4-(4-tert-Butylphenyl)methyl]piperazin-1-yl]-3-(4-methylphenyl)-3-phenylpropan-1-one: Similar structure but has a methyl group instead of a chlorine atom.
Uniqueness
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butylphenyl, chlorophenyl, and phenylpropanone groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
23902-88-7 |
|---|---|
Molekularformel |
C30H35ClN2O |
Molekulargewicht |
475.1 g/mol |
IUPAC-Name |
1-[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-3-(4-chlorophenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C30H35ClN2O/c1-30(2,3)26-13-9-23(10-14-26)22-32-17-19-33(20-18-32)29(34)21-28(24-7-5-4-6-8-24)25-11-15-27(31)16-12-25/h4-16,28H,17-22H2,1-3H3 |
InChI-Schlüssel |
KSSCQOYOOOZQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



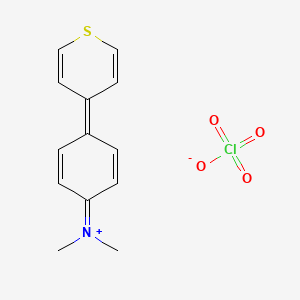
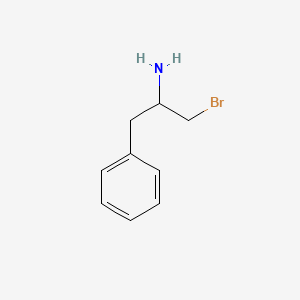
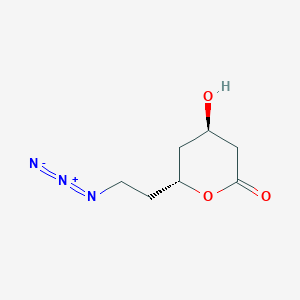
![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)

